molecular formula C2H5NO2 B1666499 Acetohydroxamic acid CAS No. 546-88-3

Acetohydroxamic acid

Cat. No.: B1666499
CAS No.: 546-88-3
M. Wt: 75.07 g/mol
InChI Key: RRUDCFGSUDOHDG-UHFFFAOYSA-N
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Description

Acetohydroxamic acid is a synthetic urea derivative with the chemical formula C₂H₅NO₂. It is known for its potent and irreversible inhibition of the urease enzyme in various bacteria and plants. This compound is primarily used to treat urinary tract infections caused by urea-splitting bacteria .

Biochemical Analysis

Biochemical Properties

Acetohydroxamic acid plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By inhibiting urease, this compound prevents this process, leading to a decrease in pH and ammonia levels .

Cellular Effects

The primary cellular effect of this compound is its impact on urea-splitting organisms. By inhibiting urease, it prevents the production of ammonia in urine infected with these organisms . This leads to a decrease in urine pH, which can have various effects on cellular function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its activity . This prevents the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide. This mechanism of action is the basis for its use in the treatment of urinary tract infections caused by urea-splitting organisms .

Metabolic Pathways

This compound is involved in the urea cycle metabolic pathway. By inhibiting urease, it impacts this pathway by preventing the hydrolysis of urea

Transport and Distribution

Given its solubility in water , it is likely that it can be readily transported and distributed within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetohydroxamic acid can be synthesized by reacting hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst and an alcohol solvent. The reaction proceeds as follows: [ \text{CH}_3\text{COOCH}_3 + \text{NH}_2\text{OH.HCl} \rightarrow \text{CH}_3\text{CONHOH} + \text{CH}_3\text{OH} + \text{HCl} ] This method involves mixing the reactants in a reactor and neutralizing the hydrochloric acid produced during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, particularly with metal ions, forming stable complexes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetohydroxamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent and irreversible inhibition of urease, making it particularly effective in treating urinary tract infections and preventing kidney stone formation. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name

N-hydroxyacetamide
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InChI

InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4)
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InChI Key

RRUDCFGSUDOHDG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NO
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Molecular Formula

C2H5NO2
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DSSTOX Substance ID

DTXSID7022546
Record name Acetohydroxamic acid
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Molecular Weight

75.07 g/mol
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Physical Description

Solid
Record name Acetohydroxamic Acid
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Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Acetohydroxamic Acid reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels. As antimicrobial agents are more effective in such conditions, the effectiveness of these agents is amplified, resulting in a higher cure rate., Inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting bacteria, by reversible inhibition of the bacterial enzyme urease, and by the chelation of nickel, an essential component of urease enzymes. Such enzyme inhibition results in reduction of both urine alkalinity and ammonia concentration. The effectiveness of antibacterial medication is then enhanced and the formation of urinary calculi reduced.
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CAS No.

546-88-3
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Record name Acetohydroxamic acid [USAN:USP:INN]
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Melting Point

89-92 °C, 90.5 °C
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Record name Acetohydroxamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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